Ethynyl(phenyl)iodonium Tetrafluoroborate

Description

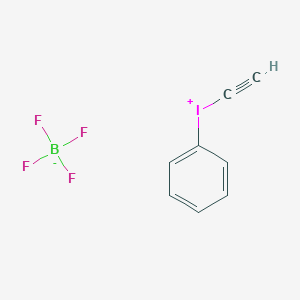

Ethynyl(phenyl)iodonium tetrafluoroborate (C₆H₅I⁺–C≡CH·BF₄⁻) is a hypervalent iodine(III) compound renowned for its role as a versatile electrophilic ethynylation reagent. First synthesized in 1990 by Ochiai et al., it enables the direct transfer of an ethynyl group to nucleophilic substrates, such as 1,3-dicarbonyl compounds, under mild conditions . Its synthesis typically involves protiodetrimethylsilylation of trimethylsilylthis compound (prepared from bis(trimethylsilyl)ethyne and iodosylbenzene) using hydrogen fluoride (HF), yielding the final product in 83% yield . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents while maintaining stability, making it a practical choice for organic synthesis .

Properties

IUPAC Name |

ethynyl(phenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSBPVBKCONUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374563 | |

| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127783-34-0 | |

| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Trimethylsilylthis compound

BTMSE reacts with iodosylbenzene (PhIO) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at room temperature. The reaction proceeds via electrophilic activation of the alkyne, forming TMSEPITF in 83% yield. The mechanism involves coordination of BF₃ to the oxygen of PhIO, enhancing its electrophilicity and facilitating alkyne insertion into the I–O bond.

Protiodetrimethylsilylation to this compound

TMSEPITF undergoes desilylation using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF). HF-induced cleavage in anhydrous conditions at 0°C selectively removes the trimethylsilyl group, yielding EPITF in 78–93% yield. This step is highly sensitive to moisture, requiring strict anhydrous conditions to prevent hydrolysis of the iodonium salt.

Table 1: Yields of EPITF via Protiodetrimethylsilylation

Calcium Carbide-Based Synthesis

To circumvent the hazards of HF, Kitamura et al. developed a two-step method using calcium carbide (CaC₂) as an ethynyl source.

Generation of Ethynylstannane Intermediates

CaC₂ reacts with tributylstannane (Bu₃SnH) in tetrahydrofuran (THF) to form a mixture of ethynyl(tributyl)stannane (3) and bis(tributylstannyl)acetylene (9). This step leverages the low cost and high reactivity of CaC₂, though stoichiometric control is critical to minimize byproducts.

Iodonium Salt Formation

The stannane mixture reacts with trifluoromethanesulfonic anhydride (Tf₂O)-activated iodosylbenzene at −78°C, followed by anion exchange with sodium tetrafluoroborate (NaBF₄). This method achieves EPITF in 65–72% yield, avoiding HF entirely.

Table 2: Calcium Carbide Route Optimization

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Stannane Formation | CaC₂, Bu₃SnH | THF, 25°C, 12 h | 89 |

| Iodination | Tf₂O, PhIO | −78°C, 2 h | 72 |

Alkynylstannane Route

Stang’s iodonium transfer reaction provides an alternative pathway using alkynylstannanes. Ethynyl(tributyl)stannane (3) reacts with cyano(phenyl)iodonium triflate (Stang’s reagent) in dichloromethane at −20°C, followed by anion metathesis with NaBF₄. This method is highly functional-group-tolerant, making it suitable for synthesizing derivatives with sensitive substituents.

Key Advantage :

-

Avoids strongly acidic conditions (e.g., BF₃ or HF).

Direct Synthesis from Phenylacetylene

A less common approach involves the direct reaction of phenylacetylene with iodosylbenzene and BF₃·OEt₂. However, this method is hampered by competing side reactions, such as the formation of (E)-β-ethoxy-α-trimethylsilylvinyl(phenyl)iodonium tetrafluoroborate, reducing EPITF yields to <50%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Safety Concerns | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Protiodetrimethylsilylation | 78–93 | HF toxicity | Moderate | High |

| Calcium Carbide | 65–72 | Stannane handling | High | Moderate |

| Alkynylstannane | 85–90 | Stang’s reagent cost | Low | Low |

Mechanistic Insights

The electrophilic nature of hypervalent iodine reagents drives these syntheses. For example, in the protiodetrimethylsilylation route, BF₃ coordinates to PhIO, polarizing the I–O bond and facilitating alkyne insertion. Subsequent desilylation proceeds via a four-membered transition state, where fluoride abstracts the trimethylsilyl group, leaving a protonated ethynyl iodonium intermediate that stabilizes as the tetrafluoroborate salt .

Chemical Reactions Analysis

Reaction Mechanisms

PhIEtBF₄ acts as an electrophilic ethynylating agent, transferring the ethynyl group (HC≡C–) to nucleophilic substrates. Key mechanistic pathways include:

Alkylidenecarbene Intermediate Formation

-

Nucleophilic attack : Enolates or enamines from 1,3-dicarbonyl compounds attack the iodonium center, generating a vinyl iodonium intermediate.

-

1,5-C–H insertion : The intermediate undergoes intramolecular C–H insertion via an alkylidenecarbene species (R₂C=C:), forming cyclopentene derivatives (Scheme 1) .

-

Competitive pathways : In substrates lacking accessible γ-hydrogens, direct ethynylation dominates without cyclization .

Scheme 1 :

Ethynylation of 1,3-Dicarbonyl Compounds

PhIEtBF₄ efficiently transfers ethynyl groups to α-positions of β-dicarbonyl substrates (e.g., acetylacetone, Meldrum’s acid).

-

Substrate : 1,3-Dicarbonyl compound (0.40 mmol)

-

Base : NaH (1.2 equiv) in THF at 25°C

-

Reagent : PhIEtBF₄ (1.2 equiv)

-

Yield : 63–93% (Table 1)

Table 1 : Ethynylation of Representative Substrates

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetylacetone | 3-Ethynylpentanedione | 93 | THF, 3 h, rt |

| Dimethyl Malonate | Ethynylmalonate | 78 | THF, 5.5 h, rt |

| Meldrum’s Acid | Ethynyl-Meldrum’s acid | 74 | DCM, 2 h, 0°C |

C–H Functionalization

PhIEtBF₄ enables C–H ethynylation in aromatic and heteroaromatic systems via radical or electrophilic pathways under mild conditions .

Example :

Solvent and Temperature Effects

-

Temperature : Reactions typically proceed at 0–25°C; higher temperatures (>40°C) promote side reactions .

Counterion Impact

-

BF₄⁻ : Enhances solubility and stabilizes the iodonium center, improving reaction rates vs. other counterions (e.g., OTf⁻) .

Comparative Reactivity

Table 2 : PhIEtBF₄ vs. Alternative Ethynylation Reagents

| Reagent | Substrate Scope | Yield Range (%) | Stability |

|---|---|---|---|

| PhIEtBF₄ | 1,3-Dicarbonyls, enols | 63–93 | Moderate |

| Ethynylbenziodoxolone (EBX) | Esters, nitriles | 70–95 | Low |

| Trimethylsilylethynyl iodonium | Sterically hindered | 50–75 | High |

Physical Characterization of Products

Limitations and Side Reactions

-

Competitive iodination : Occurs with strongly electron-deficient substrates .

-

Hydrolysis sensitivity : Moisture leads to decomposition; reactions require anhydrous conditions .

Recent Advances (2020–2025)

-

Calcium carbide protocol : A stannylation/Sn–I(III) exchange method improved scalability (73% yield, 1 h) .

-

Flow chemistry : Continuous ethynylation reduced reaction times to <30 minutes.

This compound remains indispensable for constructing carbon-carbon bonds in complex molecules, particularly in pharmaceutical and materials science applications. Its compatibility with diverse substrates and mild conditions underscores its utility in modern synthetic methodologies .

Scientific Research Applications

Applications in Organic Synthesis

Ethynyl(phenyl)iodonium tetrafluoroborate is predominantly used for the ethynylation of substrates, particularly 1,3-dicarbonyl compounds. The mechanism involves the transfer of the ethynyl group to nucleophiles, forming new carbon-carbon bonds.

Ethynylation of 1,3-Dicarbonyl Compounds

PhIEtBF₄ has been shown to effectively ethynylate 1,3-dicarbonyl compounds such as acetylacetone. The general reaction mechanism can be summarized as follows:

This reaction is crucial for synthesizing various intermediates used in pharmaceuticals and materials science .

Synthesis of Alkynes

The compound is also employed in synthesizing alkynes via Sonogashira reactions, where it acts as a source of ethynyl groups. The preparation typically involves reacting arylalkynes with iodosylbenzene in the presence of BF₃·OEt₂ and NaBF₄, yielding high yields of desired alkynes .

Mechanistic Insights

The reactivity of PhIEtBF₄ with different substrates has been extensively studied to optimize synthetic routes. Its electrophilic nature allows it to engage with various nucleophiles under mild conditions, facilitating selective reactions that are otherwise challenging.

- Electrophilic Character : The positively charged ethynyl group reacts readily with nucleophiles while the BF₄⁻ acts as a spectator ion, stabilizing the reaction .

Case Study: Ethynylation Reactions

A study published in the Journal of Chemical Society highlighted the successful ethynylation of various substrates using PhIEtBF₄ under mild conditions. The results showed that the compound could introduce ethynyl groups efficiently into complex molecules, yielding products with good selectivity and yield .

Practical Synthesis Protocols

A typical procedure for using PhIEtBF₄ involves mixing a 1,3-dicarbonyl compound with the reagent in a solvent like dichloromethane at room temperature. The reaction mixture is then worked up to isolate the ethynylated product through silica gel chromatography, demonstrating its practical utility in laboratory settings .

Mechanism of Action

The mechanism of action of Ethynyl(phenyl)iodonium Tetrafluoroborate involves the transfer of the ethynyl group to a substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophile. The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Hypervalent Iodonium Compounds

Hypervalent iodonium salts are classified based on their substituents (aryl, alkenyl, alkynyl) and counterions (BF₄⁻, OTf⁻, Ts⁻). Below, Ethynyl(phenyl)iodonium tetrafluoroborate is compared to structurally related compounds in terms of reactivity, stability, and synthetic utility.

Table 1: Key Properties of this compound and Analogues

Reactivity and Selectivity

- Ethynyl vs. Alkenyl Groups: this compound exhibits superior electrophilicity toward soft nucleophiles (e.g., enolates) compared to alkenyl analogues. For instance, alkenyl(phenyl)iodonium salts (e.g., 3ab) primarily facilitate α-vinylation but suffer from competing arylation unless electron-donating substituents (e.g., p-methoxyphenyl) are introduced to suppress radical pathways . In contrast, the ethynyl derivative achieves selective α-ethynylation without requiring radical inhibitors .

- Counterion Effects: The BF₄⁻ counterion in this compound improves stability in polar solvents relative to triflates (OTf⁻) or tosylates (Ts⁻), which are prone to decomposition in chloroform or methanol .

Stability and Handling

This compound demonstrates moderate thermal stability but decomposes upon prolonged exposure to moisture. This contrasts with triflate-based iodonium salts, which decompose faster in protic solvents . Storage at −20°C under inert atmosphere is recommended to prevent hydrolysis .

Research Findings and Advancements

Recent studies highlight the unique role of this compound in synthesizing fluorinated biomolecules. For instance, it serves as a starting material for fluorinated cyclic peptides, where its ethynyl group is displaced by fluorine via HF treatment . Additionally, its use in nanocarbon synthesis via C₂ biradical generation underscores its versatility beyond traditional organic synthesis .

Biological Activity

Ethynyl(phenyl)iodonium tetrafluoroborate (PhIEtBF₄) is a hypervalent iodine compound that has garnered attention in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Overview of this compound

This compound is primarily utilized as an ethynylating reagent in organic synthesis. Its chemical formula is C₁₁H₈BF₄I, and it is known for its ability to introduce ethynyl groups into various substrates, particularly 1,3-dicarbonyl compounds. The compound is characterized by its stability and versatility in chemical reactions, making it a valuable tool in synthetic chemistry.

The primary mechanism of action for PhIEtBF₄ involves α-ethynylation , a process where the compound interacts with β-dicarbonyl compounds to facilitate the introduction of ethynyl groups. This reaction occurs under mild conditions and results in the formation of alkylidene carbenes, which can further undergo intramolecular reactions leading to complex cyclic structures.

Reaction Pathway

- Formation of Alkylidene Carbenes : The interaction with enolate anions derived from 1,3-dicarbonyl compounds generates alkylidene carbenes.

- Intramolecular Reactions : These carbenes can participate in C-H insertions or cyclization reactions, leading to various cyclic products.

Modification of Biomolecules

PhIEtBF₄ has been employed to modify biomolecules such as peptides and nucleotides. This modification aids in studying the structure and function of these biomolecules, providing insights into their biological roles.

Case Study: Ethynylation of Dicarbonyl Compounds

A significant study reported the use of PhIEtBF₄ for the ethynylation of 1,3-dicarbonyl compounds. The results indicated that this reagent could produce high yields of ethynylated products under optimized conditions. A summary of the reaction yields from various conditions is presented below:

| Reaction Condition | Time (h) | Yield (%) |

|---|---|---|

| Method A | 2 | 74 |

| Method B | 5.5 | 78 |

| Method C | 3 | 71 |

| Method D | 2 | 93 |

| Method E | 1.5 | 63 |

| Method F | 4 | 68 |

| Method G | 5 | 78 |

This table illustrates the efficiency of PhIEtBF₄ in facilitating the ethynylation process across different experimental setups .

Toxicity and Safety Considerations

While PhIEtBF₄ is a valuable reagent in organic synthesis, it also poses certain risks:

- Toxicity : Classified as harmful, it can cause skin burns and eye damage upon contact.

- Handling Precautions : Caution is advised during handling due to its flammable nature and potential toxicity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethynyl(phenyl)iodonium Tetrafluoroborate?

- Methodology : The synthesis typically involves boron–iodine(III) exchange using phenylboronic acid and BF₃·OEt₂ in dichloromethane, followed by anion exchange with NaBF₄ to yield the tetrafluoroborate salt . For analogs like bis(aryl)iodonium salts, diaryliodonium precursors are treated with fluorinating agents (e.g., Selectfluor) in acetonitrile/acetic acid under reflux, followed by purification via silica gel chromatography . Yields range from 51% to 70%, with characterization via ¹H/¹³C/¹⁹F NMR and HRMS .

Q. How is the structure of this compound confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (e.g., δ 8.40–7.55 ppm for aryl groups), while ¹³C NMR identifies carbonyl/aryl carbons (e.g., δ 165.1 ppm for ester groups). ¹⁹F NMR detects BF₄⁻ counterions at δ −147.7 ppm .

- Mass Spectrometry : HRMS-ESI validates the molecular ion ([M − BF₄⁻]⁺), with deviations <1 ppm from theoretical values .

- Melting Point Analysis : Used to assess purity (e.g., 201–203°C for diaryliodonium salts) .

Q. What solvent systems are optimal for reactions involving this compound?

- Guidelines : Polar aprotic solvents (DMSO, MeCN) enhance iodonium ion stability, while alcoholic solvents (MeOH, TFE) promote nucleophilic substitution. For photochemical reactions, dichloromethane or toluene is preferred to study vinyl cation intermediates . Solvent choice directly impacts reaction pathways (e.g., Sₙi vs. Sₙ1 mechanisms) .

Advanced Research Questions

Q. How do solvent nucleophilicity and temperature influence the reaction mechanism of this compound?

- Mechanistic Insights :

- In nucleophilic solvents (e.g., MeOH), reactions proceed via a 10-I-3 iodonium intermediate, favoring Sₙi pathways with retention of configuration .

- In non-nucleophilic solvents (e.g., CH₂Cl₂), 8-I-2 species dominate, leading to Sₙ1 mechanisms and carbocation rearrangements. For example, photolysis in MeOH yields vinyl ethers, while CH₂Cl₂ promotes β-fluorostyrene formation via Schiemann-type reactions .

- Kinetic studies show solvolysis rates vary by 10⁶-fold between triflate and tetrafluoroborate salts due to counterion stability .

Q. How can researchers resolve contradictions in kinetic data for iodonium salt decomposition?

- Troubleshooting Framework :

Control Experiments : Replicate conditions from literature (e.g., bis(pyridine)iodonium BF₄⁻ kinetics ). Use standardized UV-Vis or NMR monitoring to track halonium release rates.

Variable Isolation : Test ionic strength, solvent dielectric constant, and counterion effects (BF₄⁻ vs. OTf⁻) .

Computational Validation : Compare experimental activation energies with DFT-calculated transition states to identify outliers .

Q. What strategies mitigate instability or side reactions during aryl group transfer?

- Optimization Approaches :

- Low-Temperature Handling : Store iodonium salts at −20°C under inert atmosphere to prevent hydrolysis .

- Additives : Use stabilizing ligands (e.g., pyridine) to reduce iodonium ylide formation .

- Trapping Agents : Introduce nucleophiles (e.g., alcohols, carbon nucleophiles) to intercept reactive intermediates and suppress rearrangements .

Q. How does the electronic nature of substituents affect the reactivity of this compound?

- Structure–Activity Relationships :

- Electron-withdrawing groups (e.g., −NO₂, −CF₃O) enhance electrophilicity, accelerating aryl transfer but increasing susceptibility to hydrolysis .

- Ortho-substituted aryl groups improve chemoselectivity in cross-coupling by sterically shielding the iodonium center .

- Hammett studies correlate σ⁺ values with solvolysis rates, showing linear free-energy relationships for aryl-iodonium bond cleavage .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.